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Paracetamol sulfate potassium salt

Cat. No.: B193625
CAS No.: 32113-41-0
M. Wt: 269.32 g/mol
InChI Key: AJYPYWFCUWHZMZ-UHFFFAOYSA-M
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Description

Contextualization within Paracetamol Metabolism Research

Paracetamol undergoes extensive metabolism in the liver through three primary pathways: glucuronidation, sulfation, and oxidation. nih.govotago.ac.nz Glucuronidation is the main route, accounting for 50-70% of the drug's metabolism, followed by sulfation, which processes approximately 25-35% of a standard dose. wikipedia.orgderangedphysiology.com A small fraction, about 5-15%, is oxidized by cytochrome P450 enzymes to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.gov

The sulfation pathway involves the conjugation of a sulfo group to paracetamol, a reaction catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1, SULT1A3, SULT1E1, and SULT2A1. wikipedia.orgnih.govcaymanchem.com This process transforms paracetamol into the water-soluble and pharmacologically inactive paracetamol sulfate (B86663), which is then excreted in the urine. tga.gov.au The efficiency of this pathway is significant, as it reduces the amount of paracetamol available for the alternative oxidation pathway that produces the toxic NAPQI metabolite. researchgate.net In certain populations, such as premature infants and newborns, the sulfation pathway is the predominant route of paracetamol metabolism. tga.gov.au

Table 1: Major Metabolic Pathways of Paracetamol

PathwayMetabolitePercentage of Metabolism (Approx.)Key Enzymes
GlucuronidationParacetamol Glucuronide50-70%UGT1A1, UGT1A6
SulfationParacetamol Sulfate25-35%SULT1A1, SULT1A3, SULT1E1
OxidationN-acetyl-p-benzoquinone imine (NAPQI)5-15%CYP2E1, other CYPs

Significance as a Bioanalytical Reference Standard

In pharmacology and toxicology, accurately measuring a drug and its metabolites in biological fluids is crucial for understanding its pharmacokinetics. Paracetamol sulfate potassium salt serves as an essential bioanalytical reference standard for this purpose. chemicalbook.comsigmaaldrich.com Researchers use it to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the precise quantification of paracetamol sulfate in plasma and urine. researchgate.netwaters.comnih.gov

The use of a certified, high-purity standard ensures the accuracy and reliability of these analytical methods. researchgate.net For instance, validation studies for quantitative assays establish linearity, accuracy, and precision over a specific concentration range for paracetamol and its metabolites, including paracetamol sulfate. researchgate.netwaters.com These methods, which require only small volumes of plasma, are fundamental in clinical and preclinical studies analyzing the metabolic profile of paracetamol. waters.comtandfonline.com

Role in Investigating Metabolic Pathways and Interactions

The availability of pure this compound facilitates detailed investigations into the intricacies of drug metabolism. It is used as a reference material in studies examining the activity of various sulfotransferase (SULT) enzyme isoforms involved in its formation. chemicalbook.comcaymanchem.com By using the metabolite as a standard, researchers can quantify its production rate and explore how different factors, such as genetic polymorphisms or disease states, affect SULT activity.

Furthermore, the compound is instrumental in studying drug-metabolite and drug-drug interactions. Research has explored how the presence of paracetamol sulfate might influence the distribution of the parent drug, paracetamol, into various tissues. scite.ai Studies have also utilized it to investigate how pathological conditions, such as hyperglycemia, can alter the metabolic pattern of paracetamol, leading to changes in the quantities of its metabolites, including the sulfate conjugate. mdpi.com These investigations are critical for understanding the competitive and interconnected nature of metabolic pathways. researchgate.net

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number 32113-41-0 bioscience.co.ukcaymanchem.com
Molecular Formula C₈H₈KNO₅S sigmaaldrich.com
Molecular Weight 269.32 g/mol sigmaaldrich.com
Appearance Solid bioscience.co.uk
Purity ≥98% bioscience.co.uk
Synonyms 4-Acetamidophenol sulfate ester potassium salt, Acetaminophen (B1664979) sulfate potassium salt sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8KNO5S B193625 Paracetamol sulfate potassium salt CAS No. 32113-41-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(4-acetamidophenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10066-90-7 (Parent)
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
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DSSTOX Substance ID

DTXSID40185901
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32113-41-0
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paracetamol sulfate potassium salt
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Synthetic Methodologies for Paracetamol Sulfate Potassium Salt

Established Synthetic Routes

The traditional pathway to obtaining paracetamol sulfate (B86663) potassium salt involves two key stages: the formation of the sulfate ester from paracetamol and its subsequent conversion to the desired potassium salt.

The direct sulfation of paracetamol targets the phenolic hydroxyl group. While enzymatic sulfation is a well-documented biological pathway, chemical synthesis in a laboratory or industrial setting relies on established reagents capable of forming aryl sulfate esters. This transformation involves the reaction of the phenolic group of paracetamol with a suitable sulfating agent.

Common approaches for the sulfation of phenolic compounds include the use of sulfur trioxide complexes or sulfonyl chlorides. The reaction must be controlled to prevent side reactions, such as sulfonation of the aromatic ring. Enzymatic methods, often utilizing aryl sulfotransferases, can also be employed for highly selective sulfation and are of significant interest in biotechnological production. nih.govnih.gov

Paracetamol sulfate is a sulfonic acid, which is a strong acid. wikipedia.org The conversion of the acidic paracetamol sulfate to its potassium salt is a standard acid-base neutralization reaction. This process is typically achieved by reacting the paracetamol sulfate with a potassium-containing base.

Common bases used for this salification include:

Potassium hydroxide (B78521) (KOH)

Potassium carbonate (K₂CO₃)

Potassium bicarbonate (KHCO₃)

The reaction is generally performed in an aqueous solution. Pouring the sulfonation reaction mixture into a concentrated solution of a potassium salt, such as potassium chloride, can also precipitate the less soluble potassium sulfonate salt, a technique known as "salting out". thieme-connect.de The resulting paracetamol sulfate potassium salt can then be isolated through crystallization and purification.

Advanced Approaches to Paracetamol Precursor Synthesis

The direct precursor for the synthesis of paracetamol sulfate is paracetamol. Traditional synthesis typically involves the acetylation of p-aminophenol with acetic anhydride (B1165640). uwaterloo.cafree.fr However, recent advancements have focused on developing more efficient, safer, and environmentally friendly methods. digitellinc.com

One advanced approach is the direct synthesis from hydroquinone (B1673460), which can be derived from renewable feedstocks like lignocellulosic biomass. rsc.orgdigitellinc.com This route involves the amidation of hydroquinone using ammonium (B1175870) acetate (B1210297) in acetic acid at high temperatures, achieving high yield and selectivity without a metallic catalyst. rsc.org

Other innovative methods include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can increase product yields compared to conventional heating methods. iipseries.orgijert.orgjptcp.com The process often involves a solvent-free reaction between p-aminophenol and acetic anhydride under microwave irradiation. iipseries.orgijert.org

Continuous Flow Synthesis: This approach offers superior control, scalability, and safety over traditional batch processes. thieme-connect.comresearchgate.netresearchgate.net A multi-step continuous synthesis has been developed starting from nitrobenzene, proceeding through hydrogenation, a Bamberger rearrangement, and finally amidation to yield paracetamol with high purity. thieme-connect.comresearchgate.net This method allows for the in-situ preparation of unstable intermediates, avoiding complex processing and storage. thieme-connect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Paracetamol Synthesis

Parameter Conventional Heating Method Microwave-Assisted Method
Starting Materials p-Aminophenol, Acetic Anhydride p-Aminophenol, Acetic Anhydride
Reaction Time 30 minutes 5 minutes
Yield 38% 85% - 92% iipseries.orgjptcp.com
Energy Source External Heat (e.g., water bath) Microwave Irradiation

Data sourced from comparative studies on paracetamol synthesis. jptcp.com

Table 2: Parameters for a Three-Step Continuous Flow Synthesis of Paracetamol

Step Reaction Key Reagents Temperature Residence Time
1 Hydrogenation Nitrobenzene (NB), 5 wt.% Pt/C catalyst 20°C 12 seconds
2 Bamberger Rearrangement N-phenylhydroxylamine (AHA), H₂SO₄ 85°C 22.3 minutes
3 Amidation p-Aminophenol (AP), Acetic Anhydride 60°C 3.7 minutes

Principles of Sustainable Synthesis in Pharmaceutical Chemistry

Sustainable synthesis, or green chemistry, is a foundational concept in modern pharmaceutical manufacturing that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comsyrris.com This framework is guided by twelve core principles.

Adhering to these principles helps minimize the environmental impact of drug manufacturing, reduces waste, improves safety for workers, and can lower production costs. instituteofsustainabilitystudies.com Techniques like using renewable feedstocks (e.g., lignin-derived hydroquinone for paracetamol synthesis), employing catalysis to improve efficiency, designing for energy efficiency with methods like microwave synthesis, and utilizing continuous flow processing align directly with these goals. digitellinc.comsyrris.comacs.org

Table 3: The 12 Principles of Green Chemistry

Principle No. Principle Name Brief Description
1 Waste Prevention It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.comyale.edu
2 Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comyale.edu
3 Less Hazardous Chemical Syntheses Design syntheses to use and generate substances with little or no toxicity to human health and the environment. instituteofsustainabilitystudies.comyale.edu
4 Designing Safer Chemicals Chemical products should be designed to be effective while minimizing their toxicity. instituteofsustainabilitystudies.comyale.edu
5 Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. instituteofsustainabilitystudies.comyale.edu
6 Design for Energy Efficiency Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. instituteofsustainabilitystudies.comyale.edu
7 Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. instituteofsustainabilitystudies.comyale.edu
8 Reduce Derivatives Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided if possible. yale.edunih.gov
9 Catalysis Catalytic reagents are superior to stoichiometric reagents as they are more selective and efficient. instituteofsustainabilitystudies.comyale.edu
10 Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. instituteofsustainabilitystudies.comyale.edu
11 Real-time Analysis for Pollution Prevention Develop analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. instituteofsustainabilitystudies.comyale.edu
12 Inherently Safer Chemistry for Accident Prevention Choose substances and processes that minimize the potential for chemical accidents, including releases, explosions, and fires. instituteofsustainabilitystudies.comyale.edu

The principles were originally developed by Paul Anastas and John Warner. instituteofsustainabilitystudies.com

Analytical Chemistry Applications and Methodologies

Chromatographic Quantification Techniques

Chromatography, particularly in tandem with mass spectrometry, offers the high sensitivity and selectivity required for the analysis of metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantification of paracetamol and its metabolites. nih.govijrpr.com Reversed-phase HPLC methods coupled with UV detection are commonly employed for the simultaneous measurement of paracetamol, paracetamol glucuronide, and paracetamol sulfate (B86663) in biological fluids such as plasma and urine. nih.govnih.gov

A typical HPLC assay involves minimal sample preparation and utilizes a C18 column with an isocratic or gradient elution. nih.govrjptonline.org For instance, one method uses a mobile phase consisting of 0.1 M potassium dihydrogen orthophosphate, acetic acid, and propan-2-ol for the separation of paracetamol and its metabolites. nih.gov Another established method employs a mobile phase of potassium dihydrogen orthophosphate (0.1 M), isopropanol, and tetrahydrofuran, adjusted to an acidic pH. nih.gov UV detection is frequently set at 254 nm. nih.govnih.gov The reproducibility of these assays is generally high, with low inter-assay relative standard deviation. nih.gov Paracetamol sulfate potassium salt is often used as a standard in these HPLC assays. sigmaaldrich.com

Table 1: Example HPLC Method Parameters for Paracetamol and Metabolite Analysis

Parameter Condition Reference
Column Reversed-phase C18 nih.gov
Mobile Phase 0.1 M Potassium Dihydrogen Orthophosphate, Isopropanol, Tetrahydrofuran (100:1.5:0.1, v/v/v), pH 3.7 nih.gov
Detection UV at 254 nm nih.gov
Sample Volume 100 µL plasma or 50 µL urine nih.gov

For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. ucl.ac.ukjournal-jps.com This technique allows for the rapid and simultaneous quantification of paracetamol and a comprehensive panel of its metabolites, including paracetamol sulfate, from very small sample volumes, such as 5 µL of plasma. ucl.ac.uktandfonline.com

UHPLC-MS/MS methods typically use a reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous component with an additive like formic acid and an organic solvent such as acetonitrile. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.gov For paracetamol sulfate, negative ionization mode is often found to be more sensitive. nih.gov The use of stable isotope-labeled internal standards is a common feature in these methods to ensure high accuracy and precision. tandfonline.com

Table 2: UHPLC-MS/MS Method Details for Paracetamol Metabolite Quantification

Parameter Description Reference
Instrumentation UHPLC system coupled to a tandem quadrupole mass spectrometer tandfonline.comnih.gov
Sample Volume As low as 5 µL of plasma ucl.ac.uktandfonline.com
Ionization Mode Electrospray Ionization (ESI), often negative mode for sulfate metabolites nih.gov
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov
Run Time Typically rapid, e.g., 7.5 minutes per sample ucl.ac.uktandfonline.com
Lower Limit of Quantification (LLOQ) for Paracetamol Sulfate 2.75 µg/mL in plasma ucl.ac.uktandfonline.com

The development of analytical methods for metabolite profiling aims to simultaneously measure a parent drug and its various metabolites in biological samples. ucl.ac.uk UHPLC-MS/MS is particularly well-suited for this purpose due to its ability to separate and detect a wide range of compounds with varying polarities in a single run. ucl.ac.uktandfonline.com

Method development for profiling paracetamol metabolites, including paracetamol sulfate, in matrices like plasma, urine, and various animal tissues involves several key steps. ucl.ac.uknih.gov This includes optimizing sample preparation to efficiently extract the analytes, developing a chromatographic method that provides adequate separation of all metabolites of interest, and fine-tuning mass spectrometry parameters for each analyte to achieve the desired sensitivity and selectivity. tandfonline.comnih.gov For instance, a gradient reversed-phase UHPLC-MS/MS method has been developed for the quantification of paracetamol and six of its metabolites, demonstrating the capability for comprehensive metabolite profiling. ucl.ac.uk Such methods are invaluable for understanding the complete metabolic fate of a drug.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and characterization of metabolites like paracetamol sulfate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR spectroscopy has been used to study the metabolism and excretion of paracetamol in vivo. nih.gov By analyzing the urine of rats dosed with isotopically labeled paracetamol, researchers can monitor the formation and excretion of its metabolites, including paracetamol sulfate. nih.gov The chemical shifts and coupling patterns in the ¹H NMR spectrum provide detailed information about the molecular structure of the metabolites. nih.gov For example, studies have used 600 MHz ¹H NMR to quantify the proportion of paracetamol sulfate that has undergone futile deacetylation and reacetylation. nih.gov

Table 3: Predicted ¹H NMR Spectral Data for Paracetamol

Proton Chemical Shift (ppm) Multiplicity
H-2, H-6 7.27 doublet
H-3, H-5 6.95 doublet
CH₃ 3.61 singlet

Note: This data is for the parent compound, paracetamol, and is provided for illustrative purposes. The presence of the sulfate group in paracetamol sulfate would alter the chemical shifts of the aromatic protons.

Mass spectrometry is a key technique for both the quantification and structural characterization of drug metabolites. nih.gov In UHPLC-MS/MS methods, the mass spectrometer not only serves as a detector but also provides structural information through fragmentation analysis. oup.com

For paracetamol sulfate, electrospray ionization (ESI) is a commonly used ionization technique. oup.com In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated or deprotonated paracetamol sulfate molecule is selected and then fragmented to produce characteristic product ions. oup.com The fragmentation pattern provides a structural fingerprint of the molecule. For instance, in negative ion mode, the deprotonated paracetamol sulfate can fragment to produce a product ion with an m/z of 150.1. oup.com

Table 4: Mass Spectrometry Parameters for Paracetamol Sulfate

Parameter Value/Description Reference
Precursor Ion (m/z) 230.012 (Negative Ion Mode) nih.gov
Product Ion (m/z) 150.0557 nih.gov
Ionization Mode Electrospray Ionization (ESI) oup.com

Spectrophotometric Determination Techniques

Extensive literature searches did not yield any specific methods for the spectrophotometric determination of this compound. Analytical methods for paracetamol and its metabolites predominantly rely on chromatographic techniques, particularly in complex biological matrices, to achieve the necessary selectivity and sensitivity.

Isotopic Labeling for Quantitative Analysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods. This approach significantly enhances the accuracy and precision of measurements by correcting for analyte losses during sample preparation and for variations in instrument response.

Application of Deuterium-Labeled Analogs as Internal Standards

In the quantitative analysis of paracetamol and its metabolites, deuterium-labeled analogs are widely employed as internal standards. For the analysis of paracetamol sulfate, a deuterated version, such as 4-acetaminophen-d3 sulfate, serves as an ideal internal standard rsc.org. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium (B1214612) atoms.

The use of a deuterated internal standard, like paracetamol-d4, is a common practice in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of paracetamol ijprajournal.comnih.govorientjchem.org. The internal standard is added to the sample at a known concentration at the beginning of the analytical process. It co-elutes with the unlabeled analyte and experiences similar effects from the sample matrix and any variations in the analytical procedure. By measuring the ratio of the analyte's signal to that of the internal standard, accurate quantification can be achieved, even if there is some loss of sample during extraction or fluctuations in the mass spectrometer's performance.

Precision Enhancement in Mass Spectrometry and Liquid Chromatography

The inclusion of a deuterium-labeled internal standard, such as acetaminophen-d4, dramatically improves the precision of quantitative analyses using liquid chromatography-mass spectrometry (LC-MS/MS) ijprajournal.comnih.govorientjchem.org. This is because any variability introduced during sample processing, such as extraction inefficiencies or injection volume inconsistencies, affects both the analyte and the internal standard to the same extent. The ratio of their signals, therefore, remains constant, leading to highly reproducible results.

In LC-MS/MS analysis, specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored for both the analyte and the internal standard. For instance, in the analysis of paracetamol, the MRM transition of m/z 152.1 → 110.1 might be used, while for its deuterated internal standard, acetaminophen-d4, the transition would be m/z 156.1 → 114.1 nih.govorientjchem.org. The use of these specific transitions provides excellent selectivity and sensitivity. The precision of such methods is often very high, with total intra- and inter-assay imprecision reported to be less than 1.4% ijprajournal.com.

The following table summarizes typical mass spectrometric parameters used for the analysis of paracetamol and its deuterium-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Paracetamol152.1110.1
Acetaminophen-d4156.1114.1

This high level of precision is critical in clinical and research settings where accurate determination of drug and metabolite concentrations is essential for making informed decisions.

Enzymology and Metabolic Pathway Investigations

Identification and Characterization of Sulfotransferase Enzymes (SULT Isoforms)

Sulfation is a Phase II metabolic reaction catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). nih.gov These enzymes facilitate the transfer of a sulfo group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to paracetamol, rendering it more water-soluble and easier to excrete. nih.govclinpgx.org

Multiple SULT isoforms are capable of sulfonating paracetamol, though their relative contributions vary depending on factors like age and tissue-specific expression. In vitro studies have identified several key enzymes involved in this pathway. nih.gov

Systematic analyses have shown that SULT1A1, SULT1A3, and SULT1C4 exhibit the strongest sulfating activity towards paracetamol. nih.gov In the adult human liver and small intestine, SULT1A1 and SULT1A3 are considered the most significant contributors to paracetamol sulfation. nih.gov Human SULT1A3 and SULT1A4 are very closely related and code for identical proteins. nih.govclinpgx.org

The role of other isoforms appears to be more specialized. SULT1E1 and SULT2A1 are also capable of sulfonating paracetamol, particularly at high concentrations, but their activity is likely irrelevant in vivo at therapeutic levels. nih.gov However, in the human fetal liver, SULT1E1 and SULT2A1, along with a major contribution from SULT1A3/4, are the primary enzymes for paracetamol sulfation. nih.govclinpgx.org Postnatally, the activity of SULT1A3/4 diminishes, while SULT1A1 and SULT2A1 become the predominant sulfating enzymes. nih.govclinpgx.org SULT1C4, despite having a high affinity for paracetamol, is mainly expressed in the fetal liver and in smaller amounts in adult lung and kidney, giving it a minor role in postnatal metabolism. nih.gov

Table 1: Role of SULT Isoforms in Paracetamol Sulfation

SULT IsoformPrimary Role and LocationNotes
SULT1A1 Major isoform in adult liver. nih.govPlays a predominant role in postnatal sulfation. nih.govclinpgx.org
SULT1A3/1A4 Major isoform in adult small intestine and platelets. nih.govPlays a major role in fetal liver sulfation, but activity decreases after birth. nih.govclinpgx.org
SULT1C4 Primarily expressed in fetal liver; minor expression in adult lung and kidney. nih.govExhibits strong sulfating activity towards paracetamol but has a minor role postnatally. nih.gov
SULT1E1 Capable of sulfating paracetamol, but likely irrelevant at therapeutic doses in vivo. nih.govContributes to sulfation in the fetal liver. nih.govclinpgx.org
SULT2A1 Capable of sulfating paracetamol, but likely irrelevant at therapeutic doses in vivo. nih.govContributes to sulfation in both fetal and postnatal development. nih.govclinpgx.org

Kinetic studies reveal that the sulfation pathway is a high-affinity, low-capacity process. researchgate.net This means that the enzymes involved have a strong attraction to paracetamol but can become saturated, even within the therapeutic dose range. researchgate.net When saturation occurs, a larger portion of the drug is shunted to other metabolic pathways, such as glucuronidation and oxidation. nih.gov

Kinetic analyses of the primary human SULTs involved have been performed based on Michaelis-Menten kinetics. nih.gov A systematic investigation determined the kinetic parameters for the sulfation of paracetamol by the most active isoforms, SULT1A1, SULT1A3, and SULT1C4. nih.gov SULT1C4 displayed the highest activity, followed by SULT1A1 and SULT1A3. nih.gov

Table 2: Kinetic Parameters of Major Paracetamol-Sulphating SULTs

EnzymeApparent Km (µM)Vmax (nmol/min/mg)
SULT1A1 277.0 ± 29.22.1 ± 0.1
SULT1A3 1040.0 ± 156.00.9 ± 0.1
SULT1C4 30.7 ± 5.61.8 ± 0.1

Data derived from a 2009 study on the sulphation of acetaminophen (B1664979) by human cytosolic sulfotransferases. The study notes these values were generated based on Michaelis-Menten kinetics.

In Vitro Metabolic Fate Determinations

To understand the metabolic processing of paracetamol without the complexities of a whole organism, researchers utilize in vitro systems based on human cells.

Human liver cells are the primary models for studying paracetamol metabolism. Freshly isolated human hepatocytes have been used to investigate species differences in cytotoxicity. nih.gov Furthermore, renewable and genetically defined hepatocyte-like cells derived from stem cells are used to model drug-induced toxicity. oup.com

Cultured human hepatoma cell lines, such as HepG2, and intestinal epithelial cell lines, like Caco-2, are also valuable tools. nih.gov These cell lines are known to express several relevant SULT enzymes, including SULT1A1, SULT1A3, SULT1E1, and SULT2A1. nih.gov Studies using these systems have demonstrated that both hepatic and enteric epithelial cells have the capacity to metabolize paracetamol via sulfation, highlighting the potential contribution of the gastrointestinal tract to first-pass metabolism. mdpi.com

Metabolic labeling experiments provide insight into the rate of conjugate formation over time. In studies using HepG2 and Caco-2 cells, cells were incubated in a medium containing [³⁵S]sulphate and varying concentrations of paracetamol. nih.gov Over an 18-hour period, the generation and subsequent release of [³⁵S]sulphated paracetamol into the medium were clearly observed, confirming the time-dependent nature of the conjugation process within these cellular models. nih.gov

Comparative Species Metabolism

The metabolism of paracetamol, including the balance between sulfation and other pathways, can vary significantly between species. These differences can impact the drug's efficacy and toxicity profile in different animals.

Studies using freshly isolated hepatocytes have shown that human cells are relatively resistant to paracetamol's cytotoxic effects compared to cells from mice, rats, and hamsters. nih.gov This difference is attributed to a lower rate of metabolic conversion to the toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), in humans. nih.gov

Table 3: Comparative Species Metabolism of Paracetamol Sulfation

SpeciesKey Finding
Human Hepatocytes are relatively resistant to toxicity compared to some lab animals due to a lower rate of toxic metabolite formation. nih.gov
Camel The sulfate (B86663) conjugate is the predominant metabolite in plasma. elsevierpure.com
Goat The glucuronide conjugate is the predominant metabolite in plasma, with sulfation being a much less significant pathway. elsevierpure.com
Mouse Females exhibit slower rates of metabolism, including sulfation, compared to males. oup.com
Rat Hepatocytes are more sensitive to paracetamol cytotoxicity than human hepatocytes. nih.gov
Hamster Hepatocytes are more sensitive to paracetamol cytotoxicity than human hepatocytes. nih.gov

Inter-Species Differences in Sulfation Capacity (e.g., Rat, Pig, Human)

The capacity for paracetamol sulfation exhibits notable variations across different species, which is of significant interest in preclinical drug development and toxicological studies. These differences are largely attributed to the expression and activity of sulfotransferase (SULT) enzymes.

Rat: Studies in rats have revealed sex-dependent differences in paracetamol metabolism. Male rats tend to excrete a higher proportion of paracetamol as the sulfate conjugate compared to females. This correlates with a twofold greater paracetamol sulfotransferase activity observed in male rats versus females nih.gov.

Pig: Research has indicated that pigs possess a lower sulfation capacity for paracetamol when compared to humans nih.gov. In a porcine model of liver failure, the primary circulating and urinary metabolite of paracetamol was found to be the glucuronide conjugate, with the sulfate conjugate being a minor component nih.gov. This suggests that in pigs, the glucuronidation pathway is more dominant for paracetamol metabolism than sulfation.

Human: In humans, sulfation is a major metabolic pathway for paracetamol, accounting for approximately 20-30% of its metabolism at therapeutic doses nih.govnih.gov. In neonates, sulfation is the predominant metabolic pathway, with its contribution to total paracetamol clearance being significantly higher than in adults. As individuals mature, the contribution of the glucuronidation pathway progressively increases eur.nl.

Table 1: Comparative Paracetamol Sulfation Capacity

SpeciesKey Findings on Sulfation Capacity
Rat Sex differences exist, with males showing higher sulfotransferase activity and greater excretion of paracetamol sulfate compared to females nih.gov.
Pig Demonstrates a lower sulfation capacity compared to humans, with glucuronidation being the more dominant metabolic pathway nih.gov.
Human Sulfation is a major pathway, particularly dominant in neonates. Its relative contribution decreases with age as glucuronidation capacity matures eur.nl.

Anatomical Distribution of Metabolites (e.g., Plasma, Urine, Liver, Kidney, Placenta)

Following its formation, paracetamol sulfate is distributed throughout the body and ultimately excreted. The liver is the principal site of paracetamol metabolism, with the kidneys and intestines also contributing to a lesser extent nih.gov.

Plasma: Paracetamol and its metabolites, including paracetamol sulfate, are readily detectable in plasma. Analytical methods have been developed to quantify paracetamol and its sulfate, glucuronide, and other metabolites in the plasma of rats, pigs, and humans tandfonline.comucl.ac.uknih.govtandfonline.com.

Urine: Urine is the primary route of excretion for paracetamol metabolites. Paracetamol sulfate, being a water-soluble conjugate, is efficiently eliminated via the kidneys.

Liver: As the primary site of metabolism, the liver exhibits high concentrations of the enzymes responsible for paracetamol sulfation.

Kidney: The kidneys play a dual role in the context of paracetamol metabolism. They are involved in the metabolic process itself, albeit to a lesser extent than the liver, and are the main organ for the excretion of paracetamol sulfate. In renal tissue extracts from pigs, paracetamol glucuronide was the most abundant metabolite, followed by unchanged paracetamol and paracetamol-cysteine, with trace amounts of other metabolites detected nih.gov.

Placenta: Paracetamol and its metabolites can cross the placental barrier. Studies in pregnant rats have shown that paracetamol-sulfate is transferred across the placenta, with a placental transfer of 21.6% in monotherapy. This transfer can be influenced by co-administration of other drugs nih.gov.

Table 2: Distribution of Paracetamol Metabolites in Various Anatomical Locations

Anatomical LocationFindings on Paracetamol Sulfate Distribution
Plasma Paracetamol sulfate is a quantifiable metabolite in the plasma of various species tandfonline.comucl.ac.uknih.govtandfonline.com.
Urine The primary route of excretion for the water-soluble paracetamol sulfate.
Liver The main site of paracetamol sulfation.
Kidney Contributes to metabolism and is the primary organ for the excretion of paracetamol sulfate nih.gov.
Placenta Paracetamol sulfate is capable of crossing the placental barrier nih.gov.

Metabolic Pathway Competition and Saturation Dynamics

The metabolism of paracetamol is characterized by the interplay and competition between different enzymatic pathways, primarily glucuronidation and sulfation. The dynamics of this competition are dose-dependent.

At therapeutic doses, both glucuronidation and sulfation pathways are active. However, the sulfation pathway has a lower capacity and becomes saturated even within the therapeutic dose range nih.govresearchgate.net. This saturation is believed to be due to the limited availability of the active sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Once the sulfation pathway is saturated, a greater proportion of the paracetamol dose is shunted towards the glucuronidation pathway. As the dose of paracetamol increases to supratherapeutic levels, the glucuronidation pathway can also become saturated nih.govresearchgate.net.

The saturation of these primary metabolic pathways is a critical factor in paracetamol-induced toxicity. When both sulfation and glucuronidation are overwhelmed, a larger fraction of paracetamol is metabolized via the cytochrome P450 pathway, leading to the formation of the reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). However, at high doses, glutathione stores can be depleted, leading to cellular damage.

The competitive relationship between paracetamol sulfation and glutathione detoxification is also linked by their common precursor, cysteine researchgate.net. Therefore, factors that affect the availability of sulfate can indirectly impact the capacity for glutathione synthesis and vice versa.

Pharmacokinetic Research Applications

Investigations into Drug Absorption and Excretion Mechanisms

Paracetamol sulfate (B86663) has been instrumental in elucidating the mechanisms of drug excretion, particularly renal (kidney) transport processes. Research has shown that in addition to being filtered by the glomerulus, paracetamol sulfate is subject to active renal tubular secretion. nih.govnih.gov This means it is actively transported from the blood into the urine by specialized proteins in the kidney tubules.

A notable study in dogs demonstrated this active secretion process. nih.govnih.gov In these studies, the clearance of paracetamol sulfate was observed to be greater than the glomerular filtration rate, indicating that it was being actively secreted. Furthermore, this secretion could be inhibited by the administration of probenecid (B1678239), a substance known to block the organic anion transport (OAT) system. nih.govnih.gov This finding was crucial in identifying the specific transport pathway involved in the elimination of this metabolite. The inhibition by probenecid suggests that paracetamol sulfate is a substrate for OATs, providing a model for studying the renal excretion of other sulfated drug metabolites that may share this pathway.

Table 1: Effect of Probenecid on the Net Tubular Secretion of Paracetamol Sulfate in Dogs

This interactive table is based on findings that probenecid inhibits the net tubular secretion of the sulfate conjugate. nih.govnih.gov

Treatment Group Net Tubular Secretion of Paracetamol Sulfate
Control (No Probenecid) Present

Evaluation of Bioavailability and Elimination Influences for Analogous Compounds

While direct studies using paracetamol sulfate potassium salt to evaluate the bioavailability of analogous compounds are not extensively documented, the principles of its pharmacokinetic analysis serve as a model for such investigations. For instance, studies examining the co-administration of paracetamol with other substances illustrate how the presence of a second compound can influence bioavailability and elimination.

A study in rats investigated the pharmacokinetics of paracetamol when administered concurrently with magnesium sulfate. researchgate.netwalshmedicalmedia.com The research found that the concomitant administration markedly increased the elimination rate and decreased the bioavailability of paracetamol. researchgate.net Although this study used magnesium sulfate rather than paracetamol sulfate, the methodology is relevant. It demonstrates how monitoring the plasma concentrations and pharmacokinetic parameters of a primary drug (like paracetamol) in the presence of a salt can reveal significant interactions affecting absorption and clearance. This type of study design could be applied using this compound as the co-administered agent to probe its influence on the pharmacokinetics of structurally similar drugs or other compounds that undergo sulfation.

Monitoring of Metabolic Pathways in Preclinical Animal Models

The measurement of paracetamol sulfate is a cornerstone of preclinical studies aimed at understanding the metabolic pathways of its parent drug, paracetamol, in various animal models. Since sulfation is a major metabolic route, the concentration of paracetamol sulfate in plasma and urine provides a direct indication of the activity of this pathway. nih.govresearchgate.net

Significant inter-species differences in paracetamol metabolism have been highlighted by monitoring its metabolites. For example, in dogs, glucuronidation is the predominant metabolic pathway, while in cats, sulfation is the major route. nih.gov This difference, revealed by measuring the respective conjugates, explains the cat's increased sensitivity to paracetamol, as the sulfation pathway becomes saturated more easily. nih.gov

In rats, which are commonly used in preclinical toxicology, paracetamol sulfate is a major metabolite, and its levels are routinely monitored in pharmacokinetic studies. nih.govjofem.org The analysis of plasma concentrations of paracetamol and its sulfate and glucuronide conjugates over time allows researchers to model the rates of different metabolic pathways and how they might be altered by dose or other factors. tandfonline.com

Table 2: Plasma Concentrations of Paracetamol and its Metabolites in Rats

This interactive table is based on data from a study analyzing plasma concentrations in rats following oral administration of paracetamol. tandfonline.com

Compound Peak Plasma Concentration (µg/mL) - 500 mg/kg dose Peak Plasma Concentration (µg/mL) - 1500 mg/kg dose
Paracetamol (APAP) ~100-200 ~400-600
Paracetamol Glucuronide (APAP-G) ~100-150 ~400-500

These studies in animal models are crucial for extrapolating potential metabolic behaviors in humans and for understanding the dose-dependent shifts in metabolic pathways. nih.gov The quantification of this compound is essential for building these predictive pharmacokinetic models.

Computational Chemistry and Molecular Modeling Studies

Theoretical Predictions of Reactivity and Structural Conformation of Related Compounds

Theoretical studies have been instrumental in predicting the reactivity and structural conformations of paracetamol and its derivatives. biomedres.usbiomedres.us Computational analyses have shown that metabolites of paracetamol, including paracetamol sulfate (B86663), are generally more stable, both thermally and configurationally, than the parent compound. biomedres.us The addition of a sulfate group significantly alters the free energy of the molecule. For instance, the replacement of a hydrogen atom in the hydroxyl group of paracetamol with a sulfate group changes the free energy from -515.2158 Hartree to -1138.7536 Hartree, indicating a more energetically favorable state. biomedres.us

Molecular docking simulations have been employed to compare the binding affinities of paracetamol and its metabolites to biological targets like prostaglandin (B15479496) synthase protein (5F19). biomedres.usbiomedres.us These studies reveal that sulfate conjugation increases the binding affinity. biomedres.usbiomedres.us Paracetamol exhibits a binding affinity of -6.5 kcal/mol, which increases to -6.9 kcal/mol for paracetamol sulfate. biomedres.usbiomedres.us This enhanced binding is attributed to non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. biomedres.usbiomedres.us

CompoundBinding Affinity (kcal/mol)
Paracetamol-6.5
Paracetamol Sulfate-6.9
Paracetamol Glucuronide-8.6

This table displays the binding affinities of paracetamol and its major metabolites as determined by molecular docking simulations. biomedres.usbiomedres.us

Density Functional Theory (DFT) for Electronic Structure and Energy Bandgap Analysis

Density Functional Theory (DFT) has been a key tool for investigating the electronic structure and energy bandgap of paracetamol and its metabolites. biomedres.usresearchgate.net These calculations, often using basis sets like B3LYP/6-31G, help in understanding the molecule's chemical reactivity and kinetic stability. biomedres.usresearchgate.net

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a critical parameter derived from DFT calculations, indicating the chemical reactivity of a molecule. biomedres.usbiomedres.us A smaller HOMO-LUMO gap suggests higher chemical reactivity. biomedres.us Studies have shown that sulfate conjugation has a minimal effect on the orbital energy gap of paracetamol. biomedres.usbiomedres.us However, paracetamol sulfate exhibits a higher "softness" value (0.5124) compared to paracetamol (0.3739), which may contribute to its chemical activity and polarizability. biomedres.usbiomedres.us

Molecular electrostatic potential (MEP) analysis, another DFT-based method, helps to identify the reactive sites for electrophilic and nucleophilic attacks. biomedres.usbiomedres.us For paracetamol and its metabolites, MEP studies show the presence of both electrophilic and nucleophilic sites, primarily around the oxygen and hydrogen atoms, which are crucial for receptor binding. biomedres.us

CompoundSoftness
Paracetamol0.3739
Paracetamol Sulfate0.5124
Paracetamol Glucuronide0.4382
NAPQI0.5860

This table presents the calculated softness values for paracetamol and its metabolites, indicating their relative chemical reactivity. biomedres.usbiomedres.us

Molecular Interaction Modeling in Aqueous Systems

Understanding the behavior of paracetamol sulfate potassium salt in an aqueous environment is crucial for predicting its solubility and transport in biological systems. scialert.net Molecular modeling studies have shown that terminal metabolites like paracetamol sulfate have high solvation energy, which corresponds to their high solubility in water. scialert.net The presence of the sulfate group and the potassium counter-ion enhances the water solubility compared to the parent paracetamol molecule.

Classical atomistic molecular dynamics simulations have been used to study the ordering of paracetamol molecules in the presence of other molecules, like glycogen, in an aqueous environment. aps.org These simulations model solvation effects explicitly by including water molecules and provide insights into the intermolecular interactions that govern the behavior of paracetamol and its metabolites in solution. aps.org The study of paracetamol in various solvent mixtures, including those containing water, has also been a subject of research to understand its solubility profile. jst.go.jp

In Silico Spectral Property Prediction

While specific in silico spectral property prediction studies for this compound are not extensively detailed in the provided search results, the methodologies for such predictions are well-established within computational chemistry. researchgate.netjuniperpublishers.com Computational methods like DFT can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. scribd.com Similarly, theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra.

For instance, in silico methods have been used to analyze the vibrational properties of paracetamol and its analogues, providing interpretations of vibrational mode couplings. scribd.com Furthermore, non-targeted analyses using high-resolution mass spectrometry have been combined with in silico MS/MS spectral matching to identify and confirm the structure of paracetamol metabolites, including paracetamol sulfate, in biological samples. dtu.dkchemrxiv.org These approaches are crucial for metabolite identification and characterization.

Q & A

Q. How can paracetamol sulfate potassium salt be structurally characterized using spectroscopic techniques?

this compound (C₈H₈KNO₅S) can be identified via Raman spectroscopy and surface-enhanced Raman scattering (SERS). Key spectral peaks include those at 860 cm⁻¹ (C–S stretching) and 1,250 cm⁻¹ (S=O symmetric stretching). For SERS, mix the compound with gold nanoparticles and aggregate with 0.045 M NaCl to enhance sensitivity. Cross-validate results with HPLC for accuracy .

Q. What methods are recommended for synthesizing and purifying this compound?

Synthesis typically involves sulfation of paracetamol using sulfuric acid derivatives, followed by potassium salt precipitation. Purification employs solid-phase extraction (SPE) with SiOH cartridges and acetonitrile/formic acid mixtures. Validate purity via UHPLC-MS/MS with transitions such as m/z 152 → 110 (paracetamol sulfate) and m/z 269 → 152 (parent ion) .

Q. What factors influence the solubility of this compound in experimental matrices?

Solubility is highest in polar solvents (e.g., water, methanol) but decreases in nonpolar solvents like toluene. Adjust pH to 6–8 for optimal stability. Note that high salt concentrations in artificial urine eliminate the need for aggregating agents in SERS analysis .

Advanced Research Questions

Q. How can researchers quantify this compound alongside its metabolites in biological tissues?

Use a multimatrix UHPLC-MS/MS method:

  • Sample prep : Homogenize tissues (e.g., liver, kidney) with acetonitrile and 0.1% formic acid.
  • SPE cleanup : Pass extracts through SiOH cartridges.
  • Chromatography : Employ a Zorbax RRHD column with 0.1% formic acid/acetonitrile gradient.
  • Detection : Monitor transitions like m/z 269 → 152 (paracetamol sulfate) and m/z 356 → 175 (glucuronide metabolite). Include deuterated internal standards (e.g., PG-d3) for precision .

Q. What experimental design considerations address contradictions in SERS vs. HPLC quantification of paracetamol sulfate?

Discrepancies arise from matrix effects (e.g., urine salts) or nanoparticle aggregation variability. Mitigate by:

  • Standardizing NaCl concentration (0.045 M) for SERS.
  • Validating SERS limits of detection (LoD: 2.6 × 10⁻⁶ M for metabolites) against HPLC.
  • Using chemometric models (e.g., partial least squares regression) to correct for spectral noise .

Q. How does the crystal structure of this compound affect its mechanical properties in formulation studies?

The sulfate group introduces slip planes in the crystal lattice, improving tabletability. Compare tensile strength and porosity under pressures (35–180 MPa) to assess compaction behavior. Use SEM to correlate morphology (e.g., particle size 90–360 µm) with tablet hardness. Cocrystallization with oxalic acid further enhances mechanical stability .

Q. What are the implications of paracetamol sulfate’s cardiovascular risks in preclinical models?

Sodium-containing formulations (e.g., effervescent tablets) correlate with elevated CVD risk in observational studies. Use UK GP data (n = 790 clinics) to model salt intake vs. outcomes. Control for genetic and dietary confounders. Consider alternative potassium-based salts to mitigate sodium-related toxicity .

Q. How can sulfate radical-based advanced oxidation processes (SR-AOPs) degrade paracetamol sulfate in environmental samples?

Employ Co₃O₄ nanoflower catalysts to generate sulfate radicals (SO₄·⁻) for degradation. Optimize parameters:

  • pH 3–5 for maximal radical yield.
  • Catalyst dosage (0.5–1.0 g/L) and UV irradiation time (30–60 min).
  • Monitor degradation via LC-MS/MS, targeting cleavage of the sulfate ester bond .

Methodological Notes

  • Contradiction resolution : Cross-reference SERS and HPLC data when analyzing complex matrices (e.g., urine) to account for interferents .
  • Safety protocols : Avoid sodium-rich formulations in long-term pharmacological studies; prioritize potassium salts .
  • Environmental impact : SR-AOPs degrade paracetamol sulfate but may produce toxic byproducts (e.g., NAPQI); conduct toxicity assays post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.